molecular formula C18H13N B072232 9-Phenylcarbazole CAS No. 1150-62-5

9-Phenylcarbazole

Cat. No.: B072232
CAS No.: 1150-62-5
M. Wt: 243.3 g/mol
InChI Key: VIJYEGDOKCKUOL-UHFFFAOYSA-N
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Description

9-Phenylcarbazole is an organic compound that belongs to the carbazole family. It consists of a carbazole core with a phenyl group attached at the ninth position. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the fields of optoelectronics and organic light-emitting diodes (OLEDs).

Scientific Research Applications

9-Phenylcarbazole has a wide range of applications in scientific research:

    Optoelectronics: Used in the development of OLEDs due to its excellent photophysical properties.

    Organic Photovoltaics: Employed as a material in organic solar cells.

    Electrochemical Sensors: Utilized in the fabrication of sensors for detecting various analytes.

    Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.

    Material Science: Used in the synthesis of polymers and other advanced materials with unique electronic properties.

Safety and Hazards

9-Phenylcarbazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Future Directions

Carbazole and its derivatives have become important materials for optoelectronic applications in recent years . The introduction of six-substituted triazatruxene scaffolds could provide a new guideline for exploring novel solution-processable amorphous materials with dual functions for light-emitting and/or hole-transporting applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenylcarbazole typically involves the reaction of carbazole with bromobenzene in the presence of a palladium catalyst. This process is known as the Suzuki coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include potassium permanganate and silver oxide.

    Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the phenyl ring. Halogenation and nitration are typical examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acetone, silver oxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 9,9’-bicarbazyl and other oligomers.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Halogenated or nitrated this compound derivatives.

Comparison with Similar Compounds

    Carbazole: The parent compound of 9-Phenylcarbazole, known for its use in photoconductors and organic semiconductors.

    9-Ethylcarbazole: Similar in structure but with an ethyl group instead of a phenyl group, used in similar applications.

    9-Methylcarbazole: Another derivative with a methyl group, used in the synthesis of polymers and as a photoconductor.

Uniqueness of this compound: this compound stands out due to its enhanced photophysical properties, particularly its ability to undergo efficient intersystem crossing and form stable triplet excitons. This makes it a superior material for applications in OLEDs and other optoelectronic devices compared to its analogs.

Properties

IUPAC Name

9-phenylcarbazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H13N/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJYEGDOKCKUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H13N
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DSSTOX Substance ID

DTXSID50150928
Record name N-Phenylcarbazole
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Molecular Weight

243.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Phenylcarbazole
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CAS No.

1150-62-5
Record name 9-Phenylcarbazole
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Record name 9-Phenylcarbazole
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Synthesis routes and methods I

Procedure details

Carbazole was mixed in an amount of 16.47 g (98.52 mmol) with 31.0 g (197.04 mmol) of bromobenzene, 10.44 g (98.52 mmol) of sodium carbonate, 0.4 g (8.0 mmol) of copper-(I) chloride, and 3.0 g (8.0 mmol) of tetraphenylphosphonium chloride. This mixture was reacted at 115-125° C. for 2 hours in a nitrogen stream. After the reaction, 50 mL of toluene and 100 mL of water were added and the resultant mixture was subjected to liquid separation. Thereafter, the organic layer was washed with water and dried with anhydrous sodium sulfate. After the drying agent was removed by filtration, 15.6 g of activated clay was added. The resultant mixture was stirred at 50-55° C. for 1 hour and the clay was removed by filtration. The toluene was concentrated under reduced pressure and 352 mL of methanol was added to the residue. The resultant solution was subjected to crystallization. Thus, the target compound (I-27) was obtained as white crude crystals in an amount of 22.7 g (yield, 94.8%). The target compound obtained had a melting point of 96-97° C. and a content as determined by HPLC of 99.8% (HPLC conditions: column, ODS-80TM; eluent, acetonitrile/water (V/V=65/35); buffer, triethylamine and acetic acid each in an amount of 0.1%; detection UV, 254 nm; flow rate, 1.0 mL/min)
Quantity
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10.44 g
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3 g
Type
catalyst
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Name
copper-(I) chloride
Quantity
0.4 g
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catalyst
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50 mL
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100 mL
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Synthesis routes and methods II

Procedure details

2.5 g of carbazole, 2 g of bromobenzene and 0.064 g of a palladium acetate catalyst were dissolved in 40 mL of toluene, and the resulting solution was heated to 60° C. Subsequently, a solution of 1.5 g of sodium butoxide and 0.385 g of tri-tert-butylphosphine dissolved in toluene was slowly added dropwise. The mixture was refluxed at a steady 100° C. After completion of the reaction, the reaction mixture was extracted with dichloromethane and distilled water, and the solvent was dried. The resulting solid was filtered and purified, yielding a 9-phenyl carbazole compound as an intermediate.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
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reactant
Reaction Step One
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0.064 g
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catalyst
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40 mL
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1.5 g
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0.385 g
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Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of carbazole (0.34 g, 2.0 mmol) in xylene (4 ml) were added sodium tert-butoxide (0.23 g, 2.4 mmol), bromobenzene (0.23 ml, 2.2 mmol), palladium acetate (4.5 mg, 0.02 mmol) and 2,2-diphenyl-1-(di-tert-butylphosphino)-1-methylcyclopropane (14.1 mg, 0.04 mmol) obtained in Example 4 under a nitrogen atmosphere and the mixture was stirred for 3 hours at 120° C. The reaction mixture was cooled, washed with water, and dried over anhydrous magnesium sulfate. Then, the solvent was removed under reduced pressure, and the concentrate was purified by column chromatography to give N-phenylcarbazole (0.479 g, 98%, purity: >99%) as white crystal.
Quantity
0.34 g
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reactant
Reaction Step One
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0.23 g
Type
reactant
Reaction Step One
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0.23 mL
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reactant
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4 mL
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solvent
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Quantity
4.5 mg
Type
catalyst
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Quantity
14.1 mg
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods IV

Procedure details

Pd2(dba)3 (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 ml, 4.78 mmol, 1.0 M in toluene) were mixed in 400 mL of xylene. The mixture was stirred under N2 for 20 min. 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) were then added in sequence, and the mixture was heated to reflux under N2 for 18 h. The xylene solution was decanted. The solvent was evaporated and residue was purified by vacuum distillation. 22.3 g (97% yield) of product was obtained after purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.2 g
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reactant
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3.16 g
Type
reactant
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24.8 g
Type
reactant
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Quantity
400 mL
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solvent
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1.095 g
Type
catalyst
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Quantity
4.78 mL
Type
catalyst
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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